molecular formula C22H19ClN2O2S B2779493 3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide CAS No. 941897-87-6

3-(5-(4-chlorophenyl)furan-2-yl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide

Cat. No. B2779493
CAS RN: 941897-87-6
M. Wt: 410.92
InChI Key: CDGIFNHHNUYCQO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a chlorophenyl group, a cyano group, and a tetrahydrobenzo[b]thiophene ring. These groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The presence of multiple aromatic rings (furan and phenyl) could contribute to the compound’s stability and may influence its interactions with other molecules. The cyano group could make the compound a potential nitrile, which could undergo various reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of several reactive functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a cyano group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing the method's efficiency in yielding compounds with significant in vivo anti-inflammatory and in vitro antibacterial activities. The synthesized compounds, bearing similar structural features to the query compound, were characterized and evaluated, highlighting the potential of such molecules as templates for developing anti-inflammatory agents (Ravula et al., 2016).

Catalytic Synthesis and Antioxidant Agents

Prabakaran et al. (2021) focused on catalytic synthesis and molecular modeling studies of chalcone derivatives as potent antioxidant agents. This research, utilizing furan and thiophene motifs similar to those in the query compound, demonstrates the synthetic strategy and biological potential of such derivatives, suggesting their applicability in antioxidant therapy (Prabakaran et al., 2021).

Synthesis and Pharmacological Evaluation of GABA Analogues

Berthelot et al. (1987) reported the synthesis of new GABA analogues and their affinity for the GABAB receptor, including compounds with benzofuran structures, indicating the relevance of these motifs in the modulation of GABAergic activity. This highlights the potential of the query compound in neuroscience research, especially in exploring GABAB receptor ligands (Berthelot et al., 1987).

Anti-Viral Activities of Furan Derivatives

Flefel et al. (2014) synthesized 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives and evaluated their antiviral activity against the H5N1 virus. While the study focuses on different structural derivatives, it underscores the potential of furan-containing compounds in developing antiviral agents, suggesting a possible research direction for the query compound (Flefel et al., 2014).

Antifungal Activities of Dihydrofuran Derivatives

Buchta et al. (2004) evaluated the antifungal activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against yeasts and molds, including fluconazole-resistant strains. The study demonstrates the broad-spectrum antifungal potential of dihydrofuran derivatives, relevant to the structural framework of the query compound, hinting at its possible applications in addressing fungal infections (Buchta et al., 2004).

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, as with any chemical. It’s always important to use appropriate personal protective equipment and follow safe laboratory practices .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. Further studies and experiments would be needed to explore these aspects .

properties

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c23-15-7-5-14(6-8-15)19-11-9-16(27-19)10-12-21(26)25-22-18(13-24)17-3-1-2-4-20(17)28-22/h5-9,11H,1-4,10,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIFNHHNUYCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

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